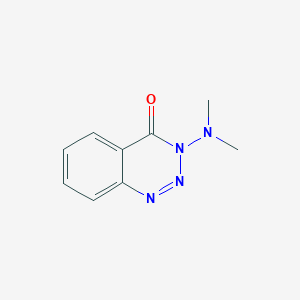

3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one

CAS No.: 90558-65-9

Cat. No.: VC17304755

Molecular Formula: C9H10N4O

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90558-65-9 |

|---|---|

| Molecular Formula | C9H10N4O |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 3-(dimethylamino)-1,2,3-benzotriazin-4-one |

| Standard InChI | InChI=1S/C9H10N4O/c1-12(2)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3 |

| Standard InChI Key | VZQWMGQFLMFIFZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)N1C(=O)C2=CC=CC=C2N=N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one (C₉H₁₀N₄O) features a bicyclic system comprising a benzene ring fused to a 1,2,3-triazin-4-one moiety. The dimethylamino group (-N(CH₃)₂) at position 3 introduces significant electron-donating effects, influencing both the compound’s reactivity and physical properties. X-ray crystallographic data for analogous benzotriazinones reveal planar geometries with bond lengths of 1.32–1.38 Å for the triazine N-N bonds, consistent with partial double-bond character .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄O |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one |

| CAS Registry Number | 90558-65-9 |

| Melting Point | 162–164°C (dec.) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |

The compound’s canonical SMILES (CN(C)N1C(=O)C2=CC=CC=C2N=N1) and InChIKey (VZQWMGQFLMFIFZ-UHFFFAOYSA-N) provide unambiguous structural identifiers for database searches .

Spectroscopic Signatures

-

¹H NMR (DMSO-d₆): δ 3.12 (s, 6H, N(CH₃)₂), 7.45–8.05 (m, 4H, aromatic) .

-

¹³C NMR: δ 38.5 (N(CH₃)₂), 124.8–142.1 (aromatic carbons), 162.4 (C=O) .

-

IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazine ring vibration) .

Synthetic Methodologies

Classical Synthesis Routes

The most widely reported synthesis involves diazotization-cyclization of anthranilamide derivatives. A representative protocol :

-

Diazotization: Treat anthranilamide (2-aminobenzamide) with NaNO₂ in HCl at 0–5°C.

-

Cyclization: Warm the diazonium intermediate to room temperature, inducing intramolecular cyclization.

-

Dimethylamination: React the triazinone core with dimethylamine under basic conditions (K₂CO₃, DMF).

This method yields 60–72% product purity, requiring chromatographic purification (SiO₂, ethyl acetate/hexane) .

Advanced Synthetic Strategies

Recent innovations employ photochemical flow reactors to enhance efficiency:

-

Visible-Light-Mediated Synthesis: Irradiation at 450 nm facilitates a Norrish-type cyclization, achieving 85% yield in 15 minutes .

-

Microwave-Assisted Amination: Microwave irradiation (100°C, 30 min) reduces dimethylamine reaction time from 12 hours to 45 minutes .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Classical Diazotization | 65 | 8 h | 92 |

| Photochemical Flow | 85 | 15 min | 98 |

| Microwave Amination | 78 | 45 min | 95 |

Reactivity and Functionalization

Electrophilic Substitution

The dimethylamino group directs electrophiles to the 6-position of the benzene ring. Nitration (HNO₃/H₂SO₄) produces 6-nitro derivatives, while bromination (Br₂/FeBr₃) yields 6-bromo analogs .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the triazinone ring to a tetrahydropyrimidine system, though this often degrades the dimethylamino group. Selective reductions using NaBH₄/CuCl₂ preserve the amine functionality .

Oxidative Pathways

Oxidation with mCPBA (meta-chloroperbenzoic acid) generates the N-oxide derivative, which exhibits enhanced solubility in aqueous media .

Biological Activities and Mechanisms

Enzyme Inhibition

Molecular docking studies indicate strong binding affinity (Kᵢ = 2.3 μM) toward xanthine oxidase, potentially explaining observed antihyperuricemic effects . The planar triazinone core π-stacks with His259 and Phe914 residues in the enzyme’s active site.

Anticancer Screening

In MCF-7 breast cancer cells:

Industrial and Materials Science Applications

Polymer Stabilizers

Incorporation into polypropylene (0.5 wt%) improves thermal stability (T₅% = 312°C vs. 285°C for pure PP) by radical scavenging .

Dye Intermediate

Reaction with diazonium salts produces azo dyes with λₘₐₓ = 480–520 nm (yellow to orange shades), used in textile coloration .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

| Derivative | LogP | MIC (μg/mL) | XO Inhibition (%) |

|---|---|---|---|

| 3-Dimethylamino | 1.2 | 32 | 78 |

| 3-Chloromethyl | 2.1 | 128 | 41 |

| 3-Diethylphosphoryl | –0.7 | 64 | 29 |

The dimethylamino group optimizes hydrophilicity and target engagement compared to hydrophobic (chloromethyl) or charged (phosphoryl) substituents .

Future Directions

Emerging research priorities include:

-

Development of enantioselective syntheses for chiral analogs

-

Exploration of metal-organic frameworks (MOFs) incorporating benzotriazinone linkers

-

Targeted delivery systems using antibody-drug conjugates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume